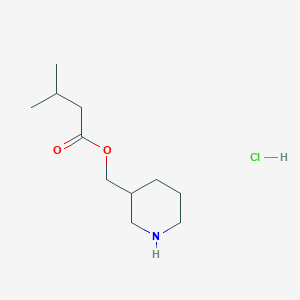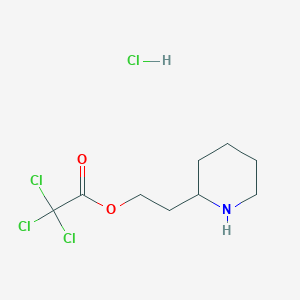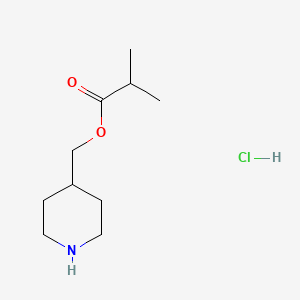![molecular formula C12H24ClNO2 B1397403 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride CAS No. 1220018-71-2](/img/structure/B1397403.png)
2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride
Overview
Description
2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride (2-AEPH) is an organic compound belonging to the piperidine class of compounds. It is a white solid that is soluble in water and has a melting point of around 75°C. 2-AEPH has been used in a variety of scientific research applications, including drug development, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Ethyl imidate hydrochlorides, which are precursors to compounds like 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, are synthesized using substituted benzyl cyanides and absolute ethanol. Subsequent reactions can lead to the formation of Schiff and Mannich bases with applications in various chemical syntheses (Bekircan & Bektaş, 2008).
Chemical Structure Analysis : Chemical structures of piperidine derivatives, including those similar to 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, are confirmed through IR, 1H- and 13C-NMR data, and elemental analysis. This process is critical in ensuring the accuracy of synthesized compounds for further applications (Bekircan & Bektaş, 2008).
Applications in Drug Development
Anti-Acetylcholinesterase Activity : Piperidine derivatives, similar to 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, have been evaluated for their potential anti-acetylcholinesterase activity. These compounds are considered for developing treatments against conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antimicrobial Activities : Some piperidine compounds, structurally related to 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, have been synthesized and tested for antimicrobial activities. These compounds show moderate activities against various bacterial strains, indicating their potential use in antimicrobial drug development (Ovonramwen et al., 2019).
Analytical Applications
- Identification and Quantification of Impurities : Piperidine derivatives are used in identifying and quantifying impurities in other drug substances, such as in cloperastine hydrochloride. This indicates the role of such compounds in pharmaceutical quality control and analysis (Liu et al., 2020).
properties
IUPAC Name |
2-[2-(2-prop-2-enoxyethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-2-8-14-10-11-15-9-6-12-5-3-4-7-13-12;/h2,12-13H,1,3-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHXOZKVHFSHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220018-71-2 | |
| Record name | Piperidine, 2-[2-[2-(2-propen-1-yloxy)ethoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397324.png)
![3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397325.png)



![4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397333.png)


![3-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397338.png)



